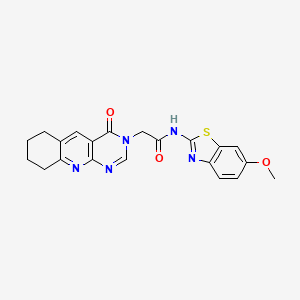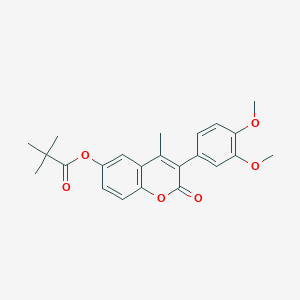![molecular formula C21H17F2N5O2 B11255888 N-(2,5-difluorophenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11255888.png)
N-(2,5-difluorophenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It consists of a 1,2,4-triazole ring substituted by a phenyl group . The structure is complex, containing both triazole and oxazole moieties. Let’s break it down:
- The 1,2,4-triazole ring is a five-membered heterocyclic ring composed of three carbon atoms and two nitrogen atoms. It exhibits aromaticity and is characterized by its planarity.
- The phenyl group is a six-membered aromatic ring containing six carbon atoms.
Análisis De Reacciones Químicas
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert certain functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the triazole and oxazole rings.
Major products formed from these reactions would involve modifications of the phenyl, triazole, and oxazole moieties.
Aplicaciones Científicas De Investigación
This compound’s applications span various fields:
Medicine: It may exhibit antitumor and cytotoxic activity. Further research could explore its potential as an anticancer drug.
Chemistry: Its unique structure makes it an interesting target for synthetic chemists.
Biology: Investigating its interactions with biological targets could reveal its biological effects.
Industry: Depending on its properties, it might find applications in materials science or catalysis.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains to be elucidated. Researchers would need to study its interactions with cellular components, receptors, and signaling pathways.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, it’s worth exploring related phenyltriazoles and oxazoles. These compounds may share structural features but differ in substituents, which can significantly impact their properties.
Propiedades
Fórmula molecular |
C21H17F2N5O2 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
N-(2,5-difluorophenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H17F2N5O2/c1-12-19(20(29)24-17-10-15(22)8-9-16(17)23)26-27-28(12)11-18-13(2)30-21(25-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,24,29) |
Clave InChI |
HSPLSBDKABCGLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1CC2=C(OC(=N2)C3=CC=CC=C3)C)C(=O)NC4=C(C=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11255806.png)
![N-(2-chloro-4-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11255814.png)
![9-(4-methylphenyl)-8-[(pyridin-2-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11255816.png)
![4-(tert-butyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B11255823.png)

![7-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255841.png)
![2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255850.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carbodithioate](/img/structure/B11255857.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11255871.png)
![N-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11255878.png)
![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11255883.png)

